(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid hydrochloride
Overview
Description
“(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid hydrochloride” is a compound with the CAS Number: 216439-76-8. It has a molecular weight of 391.27 . This compound is stored in an inert atmosphere at 2-8°C and is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure is further confirmed by X-ray diffraction . The molecular structure is optimized using density functional theory (DFT) and is found to be consistent with the single crystal structure determined experimentally .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions .Physical and Chemical Properties Analysis
The compound is a solid at room temperature and is stored in an inert atmosphere at 2-8°C . The molecular weight of the compound is 391.27 . Further physical and chemical properties can be determined through techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .Scientific Research Applications
Synthesis and Structural Analysis
This compound is involved in the synthesis and structural elucidation of various boric acid ester intermediates. For example, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates with benzene rings, confirming structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also used density functional theory (DFT) for molecular structure calculations, comparing them with X-ray diffraction values, and explored the molecular electrostatic potential and frontier molecular orbitals through DFT to reveal some physicochemical properties of the compounds (Huang et al., 2021).
Applications in Material Science
Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including a compound similar to the one , to form amine-treated polymers. This modification aimed to increase the thermal stability and evaluate the antibacterial and antifungal activities of these polymers, demonstrating potential applications in medical fields (Aly & El-Mohdy, 2015).
Detection and Sensing Applications
Fu et al. (2016) synthesized derivatives of the boron ester to enhance the sensing performance of borate to hydrogen peroxide vapor, a significant compound for detecting peroxide-based explosives. This study showed how introducing functional groups can significantly increase the deboronation velocity in hydrogen peroxide vapor, offering a new approach to enhance the sensitivity of borate-based sensors (Fu et al., 2016).
Pharmaceutical Intermediates
Research also encompasses the use of similar boron-containing compounds in the synthesis of pharmaceutical intermediates. Li et al. (2013) investigated the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important intermediate for pharmaceuticals like S-dapoxetine, using a newly isolated Methylobacterium. This study highlights the potential of using boron-containing compounds in the stereoselective synthesis of pharmaceutical intermediates (Li et al., 2013).
Safety and Hazards
Mechanism of Action
Organoboron compounds are usually used to protect diols in the organic synthesis of drugs; they are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
In addition, boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . At the same time, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4.ClH/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)9-12(17)13(18)19;/h5-8,12H,9,17H2,1-4H3,(H,18,19);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIVJAJUJZJEN-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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